molecular formula C13H13FO3 B14863231 3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14863231
M. Wt: 236.24 g/mol
InChI Key: HMFMKSSMIQQTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with 4-fluorobenzoyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the mixture for several hours, followed by acidification to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, modulating their activity and affecting various cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its effects.

Properties

IUPAC Name

3-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-11-5-3-8(4-6-11)12(15)9-1-2-10(7-9)13(16)17/h3-6,9-10H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMKSSMIQQTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.